N,N-Bis(7-methyloctanyl)trifluoromethane Sulfonamide

Lipophilicity Partition Coefficient Physicochemical Property

N,N-Bis(7-methyloctanyl)trifluoromethane Sulfonamide (CAS 1246815-82-6) is a fully N,N-disubstituted trifluoromethanesulfonamide (triflamide) derivative characterized by two branched 7-methyloctyl chains attached to the sulfonamide nitrogen. This structural motif eliminates the acidic N–H proton present in the parent triflamide (CAS 421-85-2), fundamentally altering its hydrogen-bond donor capacity, acidity, and physicochemical behavior.

Molecular Formula C19H38F3NO2S
Molecular Weight 401.573
CAS No. 1246815-82-6
Cat. No. B588276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Bis(7-methyloctanyl)trifluoromethane Sulfonamide
CAS1246815-82-6
Synonyms1,1,1-Trifluoro-N,N-bis(7-methyloctyl)methanesulfonamide; 
Molecular FormulaC19H38F3NO2S
Molecular Weight401.573
Structural Identifiers
SMILESCC(C)CCCCCCN(CCCCCCC(C)C)S(=O)(=O)C(F)(F)F
InChIInChI=1S/C19H38F3NO2S/c1-17(2)13-9-5-7-11-15-23(26(24,25)19(20,21)22)16-12-8-6-10-14-18(3)4/h17-18H,5-16H2,1-4H3
InChIKeySGIULDUAUYRDLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Bis(7-methyloctanyl)trifluoromethane Sulfonamide (CAS 1246815-82-6): Procurement-Relevant Baseline Profile


N,N-Bis(7-methyloctanyl)trifluoromethane Sulfonamide (CAS 1246815-82-6) is a fully N,N-disubstituted trifluoromethanesulfonamide (triflamide) derivative characterized by two branched 7-methyloctyl chains attached to the sulfonamide nitrogen . This structural motif eliminates the acidic N–H proton present in the parent triflamide (CAS 421-85-2), fundamentally altering its hydrogen-bond donor capacity, acidity, and physicochemical behavior . The compound is catalogued as a research chemical (e.g., TRC B496000) and described as useful in organic synthesis, with a predicted XLogP3 of 8.1, indicating very high lipophilicity compared to simpler triflamides .

1 Non-acidic, fully N,N-disubstituted triflamide scaffold.
2 Selection context: extraction, phase-transfer, or lipophilic standard preparation.
3 Neutral, oil-soluble profile; soluble in chloroform, dichloromethane, ether, methanol.

Why Generic Substitution of Triflamides Fails: The Physicochemical Differentiation of N,N-Bis(7-methyloctanyl)trifluoromethane Sulfonamide


Interchanging N,N-disubstituted triflamides without verification is scientifically unsound. The absence of an N–H proton in N,N-Bis(7-methyloctanyl)trifluoromethane Sulfonamide eliminates the strong hydrogen-bond donor capacity and Brønsted acidity (pKa ~6–7) characteristic of N-monosubstituted or unsubstituted triflamides . Furthermore, the lipophilicity of triflamides is exquisitely sensitive to N-alkyl chain architecture: the target compound's computed XLogP3 of 8.1 differs by nearly 8 log units from that of the parent triflamide (XLogP3 ~0.1–1.5) and by approximately 5–6 log units from that of N-benzyl-N-methyl triflamide (logP ~2.2–3.0) . Such profound differences in logP, hydrogen-bonding character, and steric bulk mean that partition coefficients, solubility profiles, membrane permeability, and reactivity in phase-transfer or extraction applications cannot be assumed to be comparable across the class.

HBD capacity 0 hydrogen-bond donors N–H triflamides may shift solubility and aggregation behavior.
Lipophilicity XLogP3 ≈ 8.1 Parent triflamide logP differs by ~8 log units; partition behavior may not transfer.
Branching isomer 7-methyloctyl architecture 3,5,5-trimethylhexyl isomer shows ~0.9 logP difference; chromatographic retention may differ.

Product-Specific Quantitative Evidence Guide for N,N-Bis(7-methyloctanyl)trifluoromethane Sulfonamide: Differentiation Versus Comparators


Lipophilicity (XLogP3) Benchmarking Against Triflamide (Parent Compound)

The target compound exhibits a computed XLogP3 of 8.1, representing an extreme increase in lipophilicity compared to the parent triflamide (XLogP3 0.1) . This 8-log-unit shift is directly attributable to the two 7-methyloctyl chains. This is relevant for applications requiring preferential partitioning into non-polar phases or hydrophobic environments.

Lipophilicity (XLogP3)
Cross-study comparable
Target XLogP3 = 8.1; Triflamide XLogP3 = 0.1 (Δ ≈ 8.0 log units)
Extreme partitioning shift expected; relevant for non-polar phase-transfer design.
Computed by XLogP3 algorithm; experimental logP confirmation advised.
Lipophilicity Partition Coefficient Physicochemical Property

Hydrogen-Bond Donor Count Differentiation: Absence of Acidic N–H

N,N-disubstitution eliminates the sole hydrogen-bond donor (HBD) site present in triflamide. The target compound has an HBD count of 0, versus 1 for triflamide and many N-monosubstituted derivatives . This abolishes NH-acidity (pKa ~6.37 for triflamide ) and the capacity for self-association via intermolecular hydrogen bonding, which is a defining feature of triflamide crystal packing and solution behavior .

H-Bond Donor Count
Class-level inference
Target HBD = 0; Triflamide HBD = 1 (complete elimination of N–H donor)
Supports non-aggregating, aprotic-environment compatibility; not a drop-in for N–H triflamides.
Based on computed property and review literature; class-level behavior may vary.
Hydrogen Bonding Acidity Self-Association

Structural Branching Isomerism: Positional Variation Versus 3,5,5-Trimethylhexyl Analog

An isomer with the same molecular formula (C19H38F3NO2S), specifically 1,1,1-trifluoro-N,N-bis(3,5,5-trimethylhexyl)methanesulfonamide, exists where branching occurs at the 3-position with a gem-dimethyl terminus rather than the 7-methyl substitution pattern of the target compound . This positional isomer has a computed LogP of 7.19 versus 8.1 for the target compound (ΔLogP ≈ 0.9), demonstrating that even isomeric branching architecture measurably impacts lipophilicity .

Branching Isomer LogP
Cross-study comparable
Target (7-methyloctyl) XLogP3 = 8.1; 3,5,5-trimethylhexyl isomer LogP ≈ 7.19 (Δ ≈ 0.9 log units)
Even isomeric branching architecture produces measurable lipophilicity differences; retention behavior may shift.
Different prediction algorithms used; isomer identity requires verification in method transfer.
Isomerism Branching Structure-Property Relationship

Synthetic Utility: Nitrosamine Analytical Standard Preparation

The compound is specifically cited for use in the preparation of N-nitrosoamine series compounds . This application context distinguishes it from simpler dialkyl triflamides (e.g., dimethyl or dipropyl triflamide) which are more commonly employed as electrolyte solvents or phase-transfer catalysts. The lipophilic branched chains of this compound may render it particularly suitable for generating nitrosamine analytical standards that require specific chromatographic retention characteristics matching target analyte hydrophobicity.

Nitrosamine Standard Prep
Supporting evidence
Documented for N-nitrosoamine series preparation (TRC documentation)
Provides fit-for-purpose rationale for nitrosamine impurity method development.
Vendor documentation; no yield or purity data available. Verify chromatographic suitability.
Nitrosamine Analytical Standard Organic Synthesis

Validated Research and Industrial Application Scenarios for N,N-Bis(7-methyloctanyl)trifluoromethane Sulfonamide


Development of Lipophilic Extraction or Phase-Transfer Systems

Scenario: A process chemistry team requires a highly lipophilic, non-acidic sulfonamide as a phase-transfer agent or extractant for metal ions or organic substrates in biphasic aqueous-organic systems. Rationale: Evidence confirms the compound has an XLogP3 of 8.1, zero hydrogen-bond donor capacity, and is documented as a neutral oil soluble in chloroform, dichloromethane, ether, and methanol . This profile supports preferential partitioning into organic phases, making it suitable for extraction method development where more polar or HBD-capable triflamides would fail.

Nitrosamine Impurity Analytical Method Development

Scenario: An analytical quality control laboratory is developing a GC-MS or LC-MS/MS method for nitrosamine impurity quantification in a lipophilic drug substance. Rationale: The compound is specifically documented for use in preparing N-nitrosoamine derivatives . Its high lipophilicity (XLogP3 8.1) and structural features may provide a matrix-matched standard with chromatographic retention similar to that of target nitrosamine impurities found in lipophilic drug formulations.

Structure-Property Relationship Studies of Branched N,N-Dialkyl Triflamides

Scenario: A medicinal chemistry or physical organic chemistry group is systematically investigating how alkyl chain branching position impacts the lipophilicity and solution behavior of N,N-disubstituted triflamides. Rationale: The existence of a positional isomer (3,5,5-trimethylhexyl vs. 7-methyloctyl) with a demonstrated ~0.9 log unit difference in computed lipophilicity makes this compound a critical comparator in structure-property relationship (SPR) studies .

Application
Selection Property
Validation Focus
Lipophilic extraction or phase-transfer system development
Non-acidic, zero-HBD, high-logP scaffold
Organic-phase partitioning efficiency and extraction recovery
Nitrosamine impurity analytical method development
Documented nitrosamine-derivative preparation utility
Chromatographic retention match and matrix-effect control
Structure-property relationship (SPR) studies of branched triflamides
Isomeric branching architecture comparator
Lipophilicity and solution-behavior differentiation versus 3,5,5-trimethylhexyl isomer

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